

# 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin characterization data

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## Compound of Interest

Compound Name: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

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An In-depth Technical Guide to the Characterization of **5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin**

## Introduction: The Architectural Significance of Substituted Porphyrins

**5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin**, hereafter referred to as H<sub>2</sub>T(3,5-DMP)P, is a synthetic porphyrin distinguished by its highly symmetric, sterically shielded, and electron-rich architecture. The porphyrin core, a macrocyclic structure of four pyrrole subunits linked by methine bridges, is a versatile platform in materials science and medicinal chemistry. The strategic placement of four 3,5-dimethoxyphenyl groups at the meso positions significantly influences the molecule's electronic properties, solubility, and potential for supramolecular assembly. These substitutions enhance its utility in applications ranging from photodynamic therapy (PDT), where it can act as a photosensitizer, to the development of functional materials for catalysis and molecular sensing.<sup>[1]</sup>

This guide provides a comprehensive overview of the essential analytical techniques used to verify the identity, purity, and structural integrity of H<sub>2</sub>T(3,5-DMP)P. As senior application scientists, our focus is not merely on the data itself, but on the causal relationship between the molecular structure and the resulting analytical signature. Each protocol is designed as a self-

validating system, ensuring that the collective data provides an unambiguous characterization of this important molecule.

## Core Physical and Chemical Properties

A foundational understanding begins with the compound's basic physical and chemical attributes. These properties dictate handling, storage, and appropriate solvent systems for subsequent analyses.

Property	Value / Description	Reference
Molecular Formula	C <sub>48</sub> H <sub>38</sub> N <sub>4</sub> O <sub>8</sub>	[1]
Molecular Weight	782.84 g/mol	[1]
Appearance	Reddish or dark purple crystalline powder	[1]
Melting Point	> 300°C (decomposes)	[1]
Solubility	Slightly soluble in organic solvents such as chloroform (CHCl <sub>3</sub> ) and dichloromethane (DCM); insoluble in water.	[1]
Purity	Typically ≥98% (as determined by HPLC)	[1]
Storage	Store in a cool, dry, and well-ventilated area away from light and moisture. Stable for up to 2 years under these conditions.	[1]

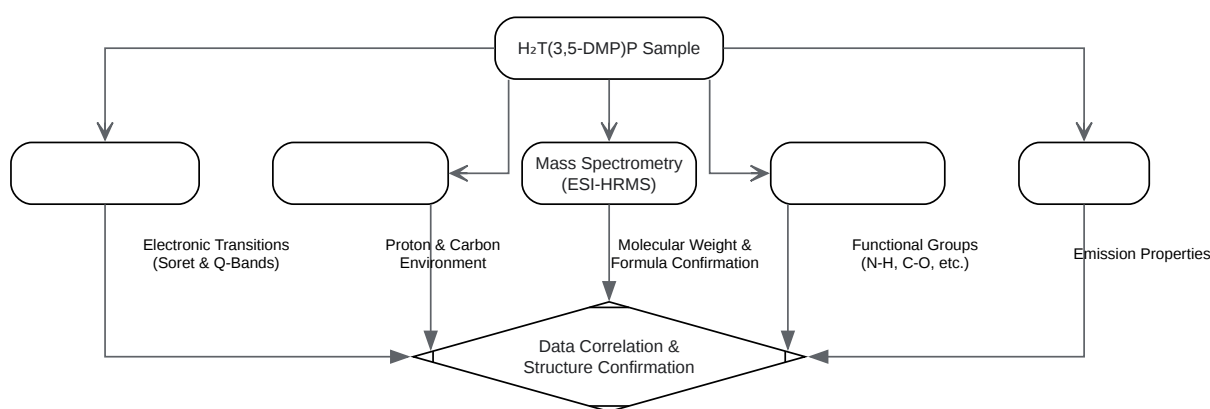
## Molecular Structure Visualization

The specific arrangement of the methoxy groups on the phenyl rings is critical to the molecule's overall properties. The following diagram illustrates this precise architecture.

Caption: Molecular structure of H<sub>2</sub>T(3,5-DMP)P.

## Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is required for full characterization. Each method provides a unique piece of structural information, and together they confirm the molecule's identity and purity.



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Caption: General workflow for spectroscopic characterization.

## UV-Visible Spectroscopy: Probing the Electronic Soul

**Expertise & Experience:** UV-Vis spectroscopy is the quintessential technique for porphyrin characterization. The extensive  $\pi$ -conjugated system gives rise to a unique and intense electronic absorption spectrum, governed by Gouterman's four-orbital model. The spectrum is dominated by an extremely intense "Soret" or B-band near 420 nm and a series of four weaker "Q-bands" between 500 and 700 nm. The position and intensity of these bands are highly sensitive to the peripheral substituents, metalation state, solvent, and aggregation. For  $H_2T(3,5-DMP)P$ , the electron-donating methoxy groups are expected to cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted tetraphenylporphyrin ( $H_2TPP$ ).

### Experimental Protocol:

- **Solvent Selection:** Use a spectroscopic grade solvent in which the porphyrin is fully soluble, such as chloroform ( $\text{CHCl}_3$ ) or dichloromethane (DCM).
- **Concentration:** Prepare a stock solution and dilute to a concentration that yields a Soret band absorbance maximum of  $\sim 1.0$ - $1.5$  A.U. to ensure adherence to the Beer-Lambert law. This is typically in the micromolar ( $\mu\text{M}$ ) range.
- **Instrumentation:** Use a dual-beam spectrophotometer and scan from 350 nm to 750 nm.
- **Blanking:** Use a cuvette containing the pure solvent as a reference blank.
- **Data Acquisition:** Record the spectrum, noting the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the Soret band and the four Q-bands.

**Trustworthiness (Representative Data):** The following data, based on closely related tetraphenylporphyrin derivatives, illustrates the expected spectral features. The pattern of one intense Soret band and four Q-bands is the primary diagnostic fingerprint for a free-base porphyrin.

Band Type	Representative $\lambda_{\text{max}}$ (nm) in $\text{CHCl}_3$	Assignment
Soret (B)	$\sim 422$	$S_0 \rightarrow S_2$ transition
Q(IV)	$\sim 518$	$S_0 \rightarrow S_1$ transition (0,0)
Q(III)	$\sim 555$	$S_0 \rightarrow S_1$ transition (0,1)
Q(II)	$\sim 595$	$S_0 \rightarrow S_1$ transition
Q(I)	$\sim 650$	$S_0 \rightarrow S_1$ transition

## $^1\text{H}$ NMR Spectroscopy: Mapping the Proton Environments

**Expertise & Experience:**  $^1\text{H}$  NMR spectroscopy provides invaluable information on the molecular structure and symmetry. The large, aromatic  $18\pi$ -electron system of the porphyrin core generates a powerful diamagnetic ring current. This current strongly deshields protons on the periphery of the ring ( $\beta$ -pyrrolic protons) and strongly shields protons inside the ring (inner N-H protons). This effect is the definitive diagnostic feature in porphyrin NMR.

**Experimental Protocol:**

- **Solvent:** Dissolve ~2-4 mg of the sample in ~0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- **Instrumentation:** Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Referencing:** The residual solvent peak of  $\text{CDCl}_3$  ( $\delta \approx 7.26$  ppm) is used as an internal standard.
- **Data Acquisition:** Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

**Trustworthiness (Representative Data & Interpretation):** The high symmetry of  $\text{H}_2\text{T}(3,5\text{-DMP})\text{P}$  results in a relatively simple spectrum. The expected chemical shifts, based on analogous compounds like 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, are detailed below.[\[2\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality
~8.85	Singlet (s)	8H	$\beta$ -pyrrolic protons:	Located on the edge of the macrocycle, they are strongly deshielded by the ring current.
~7.40	Doublet (d)	8H	ortho-phenyl protons:	Protons on the phenyl ring closest to the porphyrin core.
~6.90	Triplet (t)	4H	para-phenyl protons:	The single proton at the para position of the 3,5-disubstituted ring.
~3.90	Singlet (s)	24H	Methoxy (-OCH <sub>3</sub> ) protons:	Protons of the eight methoxy groups.
~-2.80	Singlet (s)	2H	Inner N-H protons:	Located inside the macrocycle, they are strongly shielded by the ring current, resulting in a unique upfield shift to a negative ppm value.

## Mass Spectrometry: The Definitive Molecular Weight

**Expertise & Experience:** High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to unequivocally confirm the molecular weight and elemental composition of the synthesized porphyrin. The technique provides a mass-to-charge ratio ( $m/z$ ) with high precision, allowing for the validation of the molecular formula.

**Experimental Protocol:**

- **Sample Preparation:** Dissolve a small amount of the porphyrin in a suitable solvent compatible with ESI, such as a mixture of DCM and methanol.
- **Ionization:** Introduce the sample into the ESI source operating in positive ion mode. The porphyrin will be protonated to form the molecular ion  $[M+H]^+$ .
- **Analysis:** Acquire the mass spectrum using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
- **Data Analysis:** Identify the peak corresponding to the  $[M+H]^+$  ion and compare its measured  $m/z$  to the calculated value.

**Trustworthiness (Expected Data):** The analysis provides a direct confirmation of the successful synthesis, validating the molecular integrity of the target compound.

Parameter	Expected Value	Reference
Molecular Formula	$C_{48}H_{38}N_4O_8$	[1]
Calculated Monoisotopic Mass	782.2744 g/mol	Calculated
Expected $[M+H]^+$ Ion ( $m/z$ )	~783.2817	Calculated

## FTIR Spectroscopy: Identifying Functional Group Vibrations

**Expertise & Experience:** Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For  $H_2T(3,5-DMP)P$ , this technique confirms the presence of the N-H bonds in the

core, the aromatic C-H and C=C bonds of the rings, and the C-O ether linkages of the methoxy groups.

#### Experimental Protocol:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the porphyrin with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).
- **Background:** Record a background spectrum of the pure KBr pellet or salt plate.
- **Data Acquisition:** Record the sample spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .

**Trustworthiness (Representative Data):** The FTIR spectrum provides a vibrational fingerprint of the molecule. Key expected peaks for porphyrins are listed below.<sup>[3]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Assignment
~3320	N-H stretch	Pyrrole N-H bond in the porphyrin core.
~3050	C-H stretch	Aromatic C-H on phenyl and pyrrole rings.
~2950, 2850	C-H stretch	Aliphatic C-H of the methoxy ( $-\text{OCH}_3$ ) groups.
~1600, 1470	C=C stretch	Aromatic ring stretching.
~1250, 1050	C-O stretch	Asymmetric and symmetric stretching of the Ar-O- $\text{CH}_3$ ether bond.
~965	C-N stretch	Pyrrole ring vibrations.
~800	C-H bend	Out-of-plane bending of aromatic C-H bonds.

# Fluorescence Spectroscopy: Harnessing Light Emission

**Expertise & Experience:** Porphyrins are typically fluorescent, emitting light after being excited by photons of a suitable wavelength. Fluorescence spectroscopy measures this emission, providing insights into the electronic structure of the excited state. Free-base porphyrins generally show two main emission bands. The presence of electron-donating groups like methoxy can influence the fluorescence quantum yield ( $\Phi_f$ ), which is a measure of the efficiency of the fluorescence process.

## Experimental Protocol:

- Solution Preparation:** Prepare a dilute solution ( $\sim 1 \mu\text{M}$ ) in a spectroscopic grade solvent (e.g., DCM) in a quartz cuvette. The absorbance at the excitation wavelength should be low ( $< 0.1$ ) to avoid inner filter effects.
- Excitation:** Excite the sample at a wavelength corresponding to one of the absorption maxima, typically one of the Q-bands (e.g., 518 nm) or the Soret band.
- Emission Scan:** Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to  $\sim 800 \text{ nm}$ .
- Quantum Yield (Optional):** The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a known standard (e.g.,  $\text{H}_2\text{TPP}$ ,  $\Phi_f \approx 0.11$  in toluene) under identical conditions.

**Trustworthiness (Representative Data):** The emission spectrum complements the UV-Vis absorption data, confirming the identity of the fluorescing species.

Parameter	Representative Value in DCM
Emission Peak 1 ( $\lambda_{em}$ )	$\sim 655 \text{ nm}$
Emission Peak 2 ( $\lambda_{em}$ )	$\sim 720 \text{ nm}$
Fluorescence Quantum Yield ( $\Phi_f$ )	0.08 - 0.15 (Typical range for $\text{H}_2\text{TPP}$ derivatives)

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